molecular formula C8H11N3OS B12348540 1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo-

1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo-

Cat. No.: B12348540
M. Wt: 197.26 g/mol
InChI Key: IMJIBYZTSBDEGP-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the cyclohexyl group and the mercapto group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted triazole compounds.

Scientific Research Applications

4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

4-cyclohexyl-5-sulfanylidene-1,2,4-triazol-3-one

InChI

InChI=1S/C8H11N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

IMJIBYZTSBDEGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)N=NC2=S

Origin of Product

United States

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